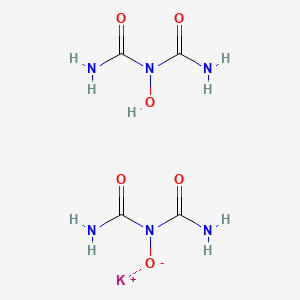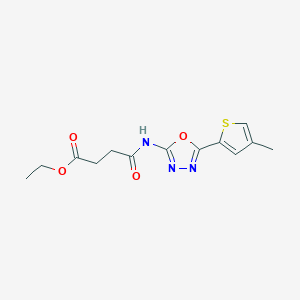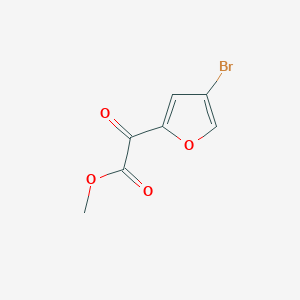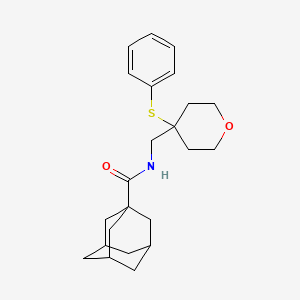![molecular formula C19H25N3O5 B2407515 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide CAS No. 899730-66-6](/img/structure/B2407515.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide” appears to contain a spirocyclic ether (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and an acetamidophenyl group. The presence of these functional groups could suggest potential applications in medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure would be characterized by the spirocyclic ether, which is a type of cyclic ether with a “spiro” arrangement (two rings share only one atom). This could impart unique chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the ether and amide groups could affect properties like solubility, melting point, and reactivity .科学的研究の応用
Selective 5-HT1A Receptor Agonists : Derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been synthesized and tested for their binding affinity and activity at 5-HT1A receptors and α1 adrenoceptors. These compounds have shown potential as 5-HT1A receptor partial agonists with notable selectivity and potency, suggesting their use in neuroprotective activities and pain control (Franchini et al., 2017).
Structure-Affinity/Activity Relationships : Further studies into the structure-affinity and activity relationships of 1,4-dioxaspiro[4.5]decane-based ligands at α1 and 5-HT1A receptors have identified compounds with promising α1 receptor antagonist properties, as well as potent and efficacious 5-HT1A receptor agonists (Franchini et al., 2014).
Synthesis and Characterization : Research into the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]decane structure and their metal complexes provides insights into their potential applications in various fields, including pharmaceuticals (Canpolat & Kaya, 2004).
Antihypertensive Activity : Studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have explored their potential as antihypertensive agents, highlighting the role of specific substitutions in enhancing activity (Caroon et al., 1981).
Antiviral Activity : A series of 1-thia-4-azaspiro[4.5]decan-3-ones has been synthesized and evaluated for antiviral activity against human coronavirus and influenza virus, indicating the versatility of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2019).
Sigma Receptor Ligands : Some compounds, including 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine, have been identified as high-affinity and selective sigma receptor ligands, with potential therapeutic applications in pain management (Franchini et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-13(23)21-14-5-7-15(8-6-14)22-18(25)17(24)20-11-16-12-26-19(27-16)9-3-2-4-10-19/h5-8,16H,2-4,9-12H2,1H3,(H,20,24)(H,21,23)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTMDKDEMQLFQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)
![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)
![N~6~-(3-chlorophenyl)-N~6~-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)
